Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- typically involves multiple steps. One common approach is the reaction of 1,2-diphenylethanone with benzo-15-crown-5 under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanone group would yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- involves its ability to form stable complexes with metal ions. The benzo-15-crown-5 moiety acts as a ligand, binding to metal ions and stabilizing them. This interaction can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,2-diphenyl-: A simpler analog without the benzo-15-crown-5 moiety.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Contains methoxy groups instead of the benzo-15-crown-5 structure.
Benzo-15-crown-5: The cyclic ether component of the compound.
Uniqueness
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- is unique due to its combination of an ethanone group, phenyl rings, and a benzo-15-crown-5 moiety. This structure allows it to form stable complexes with metal ions, making it valuable in various applications.
Properties
CAS No. |
120260-15-3 |
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Molecular Formula |
C28H30O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C28H30O6/c29-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)24-11-12-25-26(21-24)34-20-18-32-16-14-30-13-15-31-17-19-33-25/h1-12,21,27H,13-20H2 |
InChI Key |
IYBLWHZZNHMSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCO1 |
Origin of Product |
United States |
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